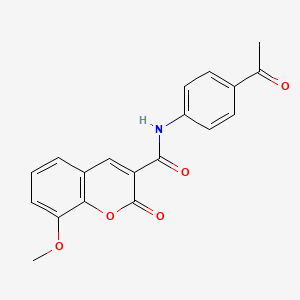![molecular formula C9H18ClNO3 B2966960 (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2377004-59-4](/img/structure/B2966960.png)
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride” is a chemical compound. It is related to “(3R,4S)-3,4-Hexanediol” which has a molecular formula of C6H14O2 . This compound is also related to “rac-(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride, cis” which is used for pharmaceutical testing .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various oxime derivatives and spiro compounds with potential biological activities. For instance, studies have synthesized oxime derivatives from corresponding di-aryl compounds using hydroxylaminehydrogenchloride, revealing the structural versatility of spiro compounds like (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane (Rahman et al., 2013).
Applications in Biological Studies and Drug Design
- Spiro compounds, including variants of 1-oxa-azaspiro structures, are core components in natural and synthetic products with significant biological activities. These compounds are targeted in chemical synthesis due to their novel skeletons and potential applications in drug design (Sinibaldi & Canet, 2008).
Exploration in Antibacterial Agents
- Derivatives of 1-oxa-azaspiro structures have been explored as components in the synthesis of new antibacterial agents. For example, research on the derivatives of ciprofloxacin, a fluoroquinolone antibiotic, has incorporated 1-oxa-azaspiro structures to create new compounds with specific antibacterial properties (Lukin et al., 2022).
Pharmacological Applications
- Compounds containing the 1-oxa-azaspiro structure have been investigated for their potential pharmacological applications, such as antihypertensive properties. The variations in the structure and substituent groups have been shown to impact their biological activity (Clark et al., 1983).
Electrochemical Applications
- The compound has been used in the electrocatalytic oxidation of diols, yielding optically active lactones. This demonstrates its potential in asymmetric synthesis and electrochemical applications (Kashiwagi et al., 2003).
Potential in Chemokine-Mediated Disease Treatment
- Derivatives of the compound have been explored as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Conformational Studies and Crystallography
- The compound and its derivatives have been subjects of conformational studies and crystallography, aiding in understanding the structural dynamics and interactions of these spiro compounds in different environments (Sun et al., 2010).
Development of Novel Polymer Networks
- Research has also focused on developing novel polymer networks containing spiro compounds, demonstrating their potential in designing sensitive and stimuli-responsive polymeric systems for applications like pharmaceutical delivery (Diaconu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWOXOOUAOLNU-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C(CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]([C@@H](CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


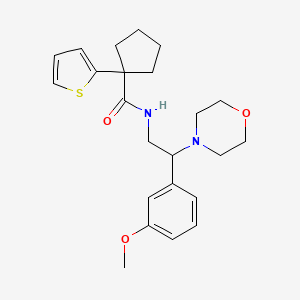
![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
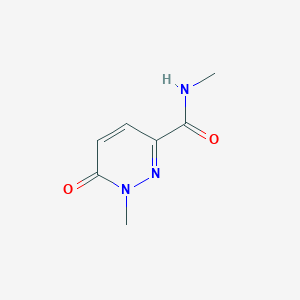
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
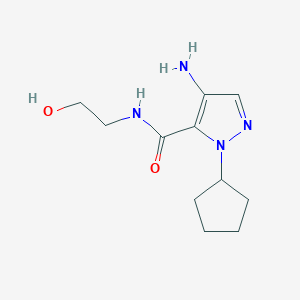
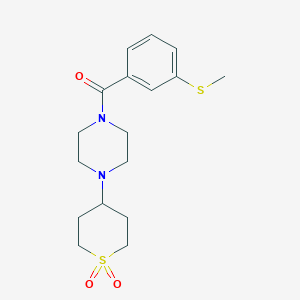
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
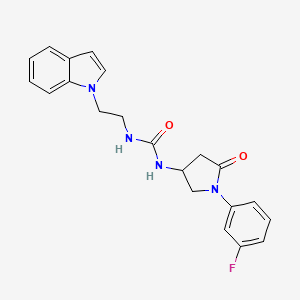
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
